molecular formula C19H13ClN2O2S B259128 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one

3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one

Cat. No. B259128
M. Wt: 368.8 g/mol
InChI Key: AFWDOQMNEPSJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one, also known as CMI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMI is a member of the imidazolylchromenone family, which has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Scientific Research Applications

3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on this compound's anti-tumor properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models of breast, lung, and liver cancer.
This compound has also been shown to have anti-viral properties. Studies have demonstrated that this compound can inhibit the replication of the influenza virus and herpes simplex virus in vitro.

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. This compound has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. This compound has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one in lab experiments is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its favorable safety profile, which allows for higher doses to be used in animal studies without significant toxic effects.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively high cost compared to other compounds with similar pharmacological activities.

Future Directions

There are several potential future directions for research on 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of this compound's potential as a treatment for viral infections, such as influenza and herpes simplex virus. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states.

Synthesis Methods

The synthesis of 3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one involves the reaction of 4-chlorophenylhydrazine with 2-(methylthio)acetaldehyde in the presence of acetic acid to form 1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole-4-carbaldehyde. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to form this compound.

properties

Molecular Formula

C19H13ClN2O2S

Molecular Weight

368.8 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)-2-methylsulfanylimidazol-4-yl]chromen-2-one

InChI

InChI=1S/C19H13ClN2O2S/c1-25-19-21-16(11-22(19)14-8-6-13(20)7-9-14)15-10-12-4-2-3-5-17(12)24-18(15)23/h2-11H,1H3

InChI Key

AFWDOQMNEPSJJQ-UHFFFAOYSA-N

SMILES

CSC1=NC(=CN1C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

CSC1=NC(=CN1C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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